N-(4-chloro-2-methylphenyl)thian-3-amine
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Overview
Description
N-(4-chloro-2-methylphenyl)thian-3-amine is an organic compound characterized by the presence of a thian-3-amine group attached to a 4-chloro-2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)thian-3-amine typically involves the reaction of 4-chloro-2-methylaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The mixture is refluxed to ensure complete reaction, and the product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-methylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxylated or alkoxylated products.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)thian-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a fluorophenyl group, known for its antibacterial activity.
N-(4-chloro-2-methylphenyl)thiourea: Shares the chloro-methylphenyl group but differs in the presence of a thiourea moiety, used in various chemical syntheses.
Uniqueness: N-(4-chloro-2-methylphenyl)thian-3-amine is unique due to its specific combination of a thian-3-amine group with a 4-chloro-2-methylphenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16ClNS |
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Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16ClNS/c1-9-7-10(13)4-5-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
KGLMRKWLMPECSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2CCCSC2 |
Origin of Product |
United States |
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